molecular formula C21H28N4O5S2 B13374934 2-methylpropyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

2-methylpropyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13374934
M. Wt: 480.6 g/mol
InChI Key: DLDFLDPJURRBEI-UHFFFAOYSA-N
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Description

Isobutyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazole ring, an indazole moiety, and a thienyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of isobutyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the indazole moiety and the thienyl group. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized under specific conditions.

    Reduction: The indazole moiety may be reduced using suitable reducing agents.

    Substitution: The thiazole ring can participate in substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isobutyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring and indazole moiety may interact with enzymes or receptors, modulating their activity. The thienyl group could also play a role in the compound’s overall biological activity.

Comparison with Similar Compounds

Compared to other similar compounds, isobutyl 2-({[1-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of structural features. Similar compounds include those with thiazole rings, indazole moieties, or thienyl groups, but few possess all three. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H28N4O5S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-methylpropyl 2-[[1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H28N4O5S2/c1-12(2)10-30-20(27)18-13(3)22-21(31-18)23-19(26)17-15-6-4-5-7-16(15)25(24-17)14-8-9-32(28,29)11-14/h12,14H,4-11H2,1-3H3,(H,22,23,26)

InChI Key

DLDFLDPJURRBEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4)C(=O)OCC(C)C

Origin of Product

United States

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